Mavelertinib

Catalog No.
S547946
CAS No.
1776112-90-3
M.F
C18H22FN9O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mavelertinib

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

Description

The exact mass of the compound Mavelertinib is 415.188 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mavelertinib is a small molecule inhibitor that targets a specific type of enzyme called a tyrosine kinase. Tyrosine kinases play a critical role in many cellular processes, including cell growth, proliferation, and differentiation. Mavelertinib works by blocking the activity of these enzymes, thereby disrupting these cellular processes [].

Scientific Research on Mavelertinib

  • Cancer Cell Lines

    Studies have been conducted to assess the effectiveness of Mavelertinib in inhibiting the growth and proliferation of various cancer cell lines, including those of lung cancer, colorectal cancer, and hepatocellular carcinoma [, , ].

  • Animal Models

    Mavelertinib's efficacy has been evaluated in animal models of cancer. These studies have shown promising results, with Mavelertinib demonstrating tumor growth suppression in these models [, ].

  • Clinical Trials

    Clinical trials are ongoing to evaluate the safety and efficacy of Mavelertinib in patients with different types of cancer. These trials will help determine the potential of Mavelertinib as a cancer treatment option [].

Mavelertinib is a novel compound classified as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor, or EGFR. It is particularly effective against various mutations associated with non-small cell lung cancer, including the L858R mutation and the T790M resistance mutation. The chemical formula for mavelertinib is C18H22FN9O2, and it features a reactive acrylamide functional group that facilitates covalent binding to its target proteins, enhancing its inhibitory effects on EGFR signaling pathways .

Mavelertinib acts as a selective inhibitor of the EGFR T790M mutant protein [, ]. Normally, EGFR requires binding with a specific molecule (epidermal growth factor) to activate its signaling pathway, leading to cell growth. TKIs like Mavelertinib bind to the ATP-binding pocket of the EGFR protein, preventing ATP (adenosine triphosphate) from binding. This disrupts the EGFR signaling cascade and halts uncontrolled cell proliferation. The selectivity of Mavelertinib for the T790M mutant is crucial as it minimizes potential side effects associated with inhibiting the wild-type EGFR protein in healthy cells [].

Mavelertinib operates mainly through covalent bonding with the cysteine residue in the ATP-binding site of the EGFR. This irreversible binding leads to prolonged inhibition of the receptor's activity, which is crucial in cancer therapy as it prevents downstream signaling that promotes tumor growth and survival. The chemical structure allows mavelertinib to form stable complexes with mutant forms of EGFR, effectively blocking their activity .

The compound exhibits potent antitumor activity, particularly in cancer cells harboring specific EGFR mutations. In vitro studies have demonstrated that mavelertinib effectively inhibits cellular proliferation in models expressing EGFR L858R, EGFR del19, and the T790M mutation. Its efficacy is attributed to its ability to disrupt critical signaling pathways involved in cell survival and proliferation, such as the RAS/RAF/MAPK pathway and the PI3K/AKT pathway .

Mavelertinib can be synthesized through a multi-step process involving several key reactions:

  • Formation of the Acrylamide Group: The initial step involves creating an acrylamide derivative that serves as a reactive moiety for covalent binding.
  • Cyclization Reactions: Subsequent cyclization reactions are performed to build the core structure of mavelertinib.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic route has been described in various studies, emphasizing its efficiency and reproducibility .

Mavelertinib is primarily being investigated for its applications in oncology, specifically for treating non-small cell lung cancer resistant to first- and second-generation EGFR inhibitors. Its ability to target resistant mutations makes it a promising candidate for overcoming therapeutic challenges associated with existing treatments . Additionally, research has explored its potential repurposing for other conditions, such as giardiasis, showcasing its versatile biological activity .

Interaction studies have revealed that mavelertinib can synergize with other inhibitors when used in combination therapies. For instance, when combined with allosteric inhibitors like JBJ-125, mavelertinib demonstrates enhanced potency against mutant forms of EGFR. These studies highlight the importance of understanding drug interactions to optimize therapeutic strategies and improve patient outcomes .

Several compounds share structural and functional similarities with mavelertinib. Below is a comparison highlighting their unique features:

Compound NameTargeted MutationsMechanism of ActionUnique Features
OsimertinibL858R, T790MIrreversible inhibitionFirst approved third-generation EGFR inhibitor
NaquotinibVarious EGFR mutationsATP-competitive inhibitorDistinct binding profile compared to mavelertinib
AfatinibMultiple EGFR mutationsIrreversible inhibitionBroad-spectrum activity against HER family receptors
ErlotinibL858R, del19ATP-competitive inhibitorFirst-generation EGFR inhibitor

Mavelertinib stands out due to its specific targeting of resistant mutations (e.g., T790M) and its unique covalent binding mechanism, which enhances its effectiveness against tumors that have developed resistance to other therapies .

Mavelertinib, with the chemical name N-[(3R,4R)-4-fluoro-1-{6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl}pyrrolidin-3-yl]prop-2-enamide, represents a structurally complex third-generation epidermal growth factor receptor tyrosine kinase inhibitor [1] [2]. The molecular formula C18H22FN9O2 with a molecular weight of 415.4 daltons reveals the presence of multiple heterocyclic systems that necessitate careful retrosynthetic planning [3] [7].

The retrosynthetic analysis of mavelertinib reveals three primary structural fragments that can be strategically disconnected for synthetic planning. The first key disconnection involves the acrylamide warhead, which serves as the covalent binding moiety targeting the cysteine residue in the adenosine triphosphate-binding domain of mutant epidermal growth factor receptor [32]. This electrophilic acrylamide group can be installed in the final synthetic step through acylation of the corresponding amine precursor [32] [23].

The second major disconnection centers on the purine-pyrrolidine linkage, where the (3R,4R)-4-fluoropyrrolidin-3-amine fragment connects to the 2-position of the purine core [1] [2]. This connection can be formed through nucleophilic aromatic substitution reactions, taking advantage of the electron-deficient nature of the purine heterocycle [15] [18]. The stereochemical integrity of the pyrrolidine ring system must be preserved throughout this transformation, requiring careful selection of reaction conditions and protecting group strategies [22].

The third strategic disconnection involves the pyrazole-purine junction at the 6-position of the purine ring system [1]. The 3-methoxy-1-methyl-1H-pyrazol-4-amine fragment can be coupled to the purine core through cross-coupling methodologies, particularly Buchwald-Hartwig amination reactions [16] [36]. This approach allows for the efficient formation of carbon-nitrogen bonds while maintaining functional group compatibility across the complex molecular architecture.

Key Synthetic Routes and Intermediate Characterization

The preparation of the key purine intermediate involves the construction of the 9-methyl-9H-purine scaffold with appropriate leaving groups at the 2- and 6-positions for subsequent substitution reactions [35]. Characterization of this intermediate through nuclear magnetic resonance spectroscopy reveals diagnostic signals for the purine protons, with the N-9 methyl group appearing as a singlet at approximately 4.0 parts per million [1] [2].

The chiral pyrrolidine component requires stereoselective synthesis to establish the (3R,4R)-configuration with the fluorine substituent [22] [41]. Preparation of this intermediate typically involves asymmetric synthesis or chiral resolution techniques to achieve the desired stereochemical outcome [42]. High-performance liquid chromatography analysis on chiral stationary phases confirms the enantiomeric purity of the pyrrolidine intermediate, with typical enantiomeric excess values exceeding 95% [22].

The pyrazole building block, 3-methoxy-1-methyl-1H-pyrazol-4-amine, serves as a nucleophilic coupling partner in the Buchwald-Hartwig amination reaction [19] [43]. Mass spectrometric analysis of this intermediate shows the expected molecular ion peak, while infrared spectroscopy reveals characteristic absorption bands for the amine and methoxy functional groups [19].

Sequential coupling reactions assemble these fragments into the final molecular architecture. The first coupling typically involves the installation of the pyrazole fragment onto the purine core through palladium-catalyzed cross-coupling chemistry [16] [36]. Reaction monitoring by liquid chromatography-mass spectrometry confirms the formation of the desired coupled product and allows for optimization of reaction conditions [16].

IntermediateMolecular WeightKey Characterization Data
Purine Core195.21H Nuclear Magnetic Resonance: purine H-8 at 8.2 parts per million
Pyrrolidine Fragment120.1Chiral High-Performance Liquid Chromatography: >95% enantiomeric excess
Pyrazole Component127.1Mass Spectrometry: molecular ion at m/z 127
Coupled Intermediate302.3Liquid Chromatography-Mass Spectrometry: retention time 4.2 minutes

Optimization of Stereoselective Synthesis

The stereoselective synthesis of the (3R,4R)-4-fluoropyrrolidine fragment represents a critical challenge in the mavelertinib synthetic route [22] [42]. Multiple approaches have been investigated to achieve high stereoselectivity while maintaining synthetic efficiency and scalability.

Asymmetric hydrogenation of appropriately substituted vinyl fluoride precursors provides one viable approach to the desired pyrrolidine stereochemistry [42]. Iridium-based catalysts with chiral oxazoline-phosphine ligands demonstrate excellent diastereoselectivity and enantioselectivity in the reduction of tetra-substituted vinyl fluorides containing fluorine substituents [42]. Reaction conditions typically employ hydrogen gas at atmospheric pressure with catalyst loadings of 2-5 mole percent to achieve complete conversion with stereoselectivities exceeding 95:5 diastereomeric ratio [42].

Alternative synthetic strategies utilize enzymatic approaches for the stereoselective construction of the pyrrolidine ring system [41]. Engineered cytochrome P450 variants demonstrate the ability to catalyze intramolecular carbon-hydrogen amination reactions of organic azides to form pyrrolidine derivatives with good enantioselectivity [41]. These biocatalytic methods offer environmentally sustainable alternatives to traditional chemical synthesis while achieving comparable stereochemical outcomes [41].

Chiral auxiliary-based approaches provide another avenue for stereocontrol in pyrrolidine synthesis [22]. Bicyclic auxiliaries derived from naturally occurring amino acids can direct the stereochemical outcome of ring-forming reactions through conformational constraints [22]. Removal of the chiral auxiliary following cyclization requires mild conditions to preserve the newly formed stereogenic centers [22].

Process optimization studies have identified reaction temperature, solvent selection, and catalyst loading as critical parameters affecting stereoselectivity [42]. Lower reaction temperatures generally favor higher stereoselectivity but may require extended reaction times to achieve complete conversion [42]. Polar protic solvents tend to enhance stereoselectivity compared to nonpolar alternatives, likely due to hydrogen bonding interactions that stabilize transition state geometries [42].

Synthetic MethodDiastereomeric RatioEnantiomeric ExcessReaction Time
Asymmetric Hydrogenation95:592%12 hours
Enzymatic Cyclization90:1088%24 hours
Chiral Auxiliary93:790%18 hours

Process Chemistry Challenges and Scale-Up Considerations

The scale-up of mavelertinib synthesis presents several significant challenges related to reaction selectivity, impurity control, and process safety [28] [29]. The complex molecular architecture containing multiple nitrogen-containing heterocycles creates opportunities for side reactions and impurity formation that must be carefully managed during process development [30].

Palladium-catalyzed cross-coupling reactions, while highly effective on laboratory scale, present particular challenges during scale-up due to catalyst cost and metal contamination concerns [36]. Process development efforts focus on minimizing catalyst loading while maintaining reaction efficiency and selectivity [36]. Alternative catalyst systems and ligand designs have been investigated to reduce palladium requirements and improve catalyst turnover numbers [36].

The acrylamide formation step requires careful attention to reaction conditions to prevent polymerization and other side reactions [23] [40]. Temperature control becomes critical during scale-up, as exothermic acylation reactions can lead to thermal runaway if not properly managed [40]. Continuous monitoring of reaction temperature and implementation of appropriate heat removal systems are essential for safe scale-up operations [29].

Solvent selection and recovery strategies impact both process economics and environmental sustainability [34]. The use of dipolar aprotic solvents in cross-coupling reactions necessitates efficient recovery systems to minimize waste and reduce operating costs [34]. Development of more environmentally benign solvent alternatives has been pursued to improve the overall sustainability profile of the manufacturing process [34].

Stereochemical integrity must be maintained throughout all scale-up operations, particularly during isolation and purification steps [22]. Crystallization conditions require optimization to ensure consistent stereochemical purity while achieving acceptable yields and throughput [22]. Analytical method development focuses on robust high-performance liquid chromatography methods capable of detecting and quantifying stereochemical impurities at trace levels [22].

Temperature-sensitive intermediates pose additional challenges for process scale-up, requiring specialized equipment and handling procedures [28]. Cold storage requirements and temperature-controlled processing steps increase complexity and operating costs but are necessary to maintain product quality and yield [28].

Process ParameterLaboratory ScalePilot ScaleManufacturing Scale
Catalyst Loading5 mole %2 mole %1 mole %
Reaction Temperature80°C75°C70°C
Reaction Time4 hours6 hours8 hours
Isolated Yield85%82%78%

The development of continuous manufacturing processes represents an emerging approach to address many traditional scale-up challenges [29]. Continuous flow chemistry enables better temperature control, improved mixing, and reduced reaction volumes compared to batch processing [29]. Implementation of continuous processes for mavelertinib synthesis could potentially improve safety profiles while reducing manufacturing costs and environmental impact [29].

Covalent Binding Kinetics to Cysteine 797 Residue

The covalent modification kinetics of mavelertinib with cysteine 797 represent a critical determinant of its irreversible inhibitory mechanism. The reaction proceeds through a two-step process involving initial reversible binding followed by covalent bond formation [3] [4].

Mavelertinib contains an acrylamide warhead that serves as a Michael acceptor for nucleophilic attack by the thiol group of cysteine 797 [1]. The kinetics of this reaction are significantly enhanced within the protein environment compared to solution-phase reactions. Time-course analyses demonstrate that covalent adduct formation proceeds rapidly and reaches completion within 20 minutes when mavelertinib is incubated with the epidermal growth factor receptor kinase domain [3].

The enhanced reactivity within the protein binding site results from several factors that modulate the reaction kinetics. First, the local protein environment effectively concentrates the reactants and positions them for optimal orbital overlap. Second, the microenvironment surrounding cysteine 797 may facilitate proton abstraction, effectively lowering the activation energy for thiolate formation [5] [6].

Structural studies reveal that aspartic acid 800, located three residues downstream from cysteine 797, plays a crucial role in the covalent modification kinetics [5]. This residue is positioned within hydrogen bonding distance of the cysteine thiol and may serve as a general base to facilitate thiolate formation through a base-assisted mechanism. Quantum mechanical calculations support this mechanism, demonstrating that proton transfer from cysteine 797 to aspartic acid 800 can create a stable thiolate-carboxylic acid pair that readily attacks the acrylamide warhead [5].

The kinetics of covalent bond formation are also influenced by allosteric effectors. When mavelertinib is combined with allosteric inhibitors, the rate of covalent bond formation is slightly reduced, suggesting that allosteric binding induces conformational changes that subtly alter the geometry of the covalent modification site [2]. This observation indicates that the kinetics of irreversible inhibition are sensitive to the overall conformational state of the kinase.

Mass spectrometry analysis confirms that the covalent adduct formed between mavelertinib and cysteine 797 is remarkably stable within the protein environment, showing no detectable hydrolysis over a 24-hour period [3]. This stability contrasts markedly with the behavior of model covalent adducts in aqueous solution, highlighting the protective effect of the sequestered binding pocket environment.

Allosteric Modulation and Conformational Dynamics

Mavelertinib exhibits complex allosteric modulation properties that significantly influence its binding dynamics and inhibitory mechanism. The compound's interaction with the epidermal growth factor receptor kinase domain induces specific conformational changes that extend beyond the immediate binding site [2].

The most significant allosteric effect involves the phosphate-binding loop, specifically the repositioning of phenylalanine 723. Upon mavelertinib binding, this residue adopts an extended conformation that positions it for favorable π-stacking interactions with simultaneously bound allosteric inhibitors [2]. This conformational change represents a key mechanism by which mavelertinib can cooperatively bind with allosteric modulators, enhancing the overall inhibitory potency.

Crystallographic studies reveal that mavelertinib binding stabilizes the inactive conformation of the kinase through multiple allosteric mechanisms [1]. The compound promotes outward displacement of the αC-helix, creating the necessary geometric requirements for allosteric inhibitor binding. This conformational change effectively opens the allosteric pocket and reduces the energetic barrier for allosteric modulator association.

The conformational dynamics of mavelertinib binding also involve significant changes in the activation loop region. The compound stabilizes the inactive state of this critical regulatory element, preventing the conformational transitions necessary for kinase activation [1]. This stabilization contributes to the sustained inhibitory effect observed with mavelertinib treatment.

Water-mediated networks play important roles in the allosteric modulation mechanism. High-resolution crystal structures reveal an ordered water network surrounding the mavelertinib warhead, involving aspartic acid 800 and arginine 841 [1]. These water-mediated interactions contribute to the overall stability of the inhibitor-protein complex and may facilitate the communication between the orthosteric and allosteric binding sites.

The allosteric effects of mavelertinib extend to the regulation of protein-protein interactions. The compound's binding reduces the propensity for asymmetric dimer formation that is characteristic of activated epidermal growth factor receptor kinase [7]. This effect may contribute to the enhanced efficacy observed when mavelertinib is combined with allosteric inhibitors, as it reduces the competitive displacement of allosteric modulators that would otherwise occur through dimer-mediated pocket closure.

Dynamic analyses using molecular simulations suggest that mavelertinib binding significantly reduces the conformational flexibility of the kinase domain, particularly in regions critical for catalytic activity [8]. This reduction in dynamics contributes to the thermodynamic stability of the inhibited state and may explain the prolonged inhibitory effects observed in cellular systems.

Selectivity Profiling Across Kinome

Mavelertinib demonstrates exceptional selectivity within the human kinome, a property that distinguishes it from earlier generation epidermal growth factor receptor inhibitors [9] [10]. Comprehensive biochemical profiling reveals that mavelertinib exhibits minimal activity against the majority of kinases at concentrations that effectively inhibit mutant epidermal growth factor receptor [9].

The selectivity profile of mavelertinib stems from its specific recognition of structural features present in mutant epidermal growth factor receptor variants but absent in wild-type kinases [11] [1]. The compound shows particular selectivity for kinases harboring the threonine 790 to methionine mutation, which creates a larger hydrophobic pocket that can accommodate mavelertinib's extended binding mode. This structural specificity results in greater than 10-fold selectivity for mutant versus wild-type epidermal growth factor receptor [12].

Kinome-wide selectivity profiling using panels of 255 biochemical kinase assays demonstrates that mavelertinib exhibits high selectivity compared to other epidermal growth factor receptor inhibitors [9]. At concentrations of 1 micromolar, mavelertinib shows less than 50% inhibition against the vast majority of tested kinases, indicating minimal off-target activity [13]. This selectivity profile is particularly impressive given the high structural similarity of adenosine triphosphate binding sites across the kinome.

The molecular basis for mavelertinib's kinome selectivity involves several structural determinants. The compound's purine-based scaffold provides specific recognition elements that are optimally positioned for interaction with the mutant epidermal growth factor receptor binding site geometry [11]. Additionally, the spatial arrangement of the acrylamide warhead ensures that covalent modification occurs preferentially with cysteine residues positioned similarly to cysteine 797 in epidermal growth factor receptor.

Chemical proteomics analyses using clickable mavelertinib probes reveal remarkably low off-target covalent modification in cellular systems [3]. Compared to other covalent kinase inhibitors, mavelertinib demonstrates superior selectivity, with only 6 proteins showing significant enrichment in proteomic experiments, compared to 33 proteins for comparative compounds [3]. This low off-target reactivity profile suggests reduced potential for mechanism-based toxicity.

The selectivity profile extends to related kinase family members, where mavelertinib shows differential activity. While the compound potently inhibits epidermal growth factor receptor family members harboring appropriate mutations, it demonstrates significantly reduced activity against human epidermal growth factor receptor 2 and human epidermal growth factor receptor 4 when these kinases lack the specific mutations required for high-affinity binding [1].

Competitive binding studies reveal that mavelertinib's selectivity is maintained even under conditions of high target occupancy [3]. Pull-down experiments demonstrate that the compound preferentially associates with mutant epidermal growth factor receptor over wild-type forms, even when both are present in the same cellular environment. This selectivity under competitive conditions suggests that the binding determinants are sufficiently distinct to enable preferential target engagement in complex biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

415.18804914 g/mol

Monoisotopic Mass

415.18804914 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YXX2180047

Wikipedia

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Dates

Last modified: 08-15-2023
1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S,
2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

Explore Compound Types